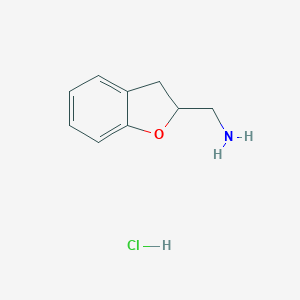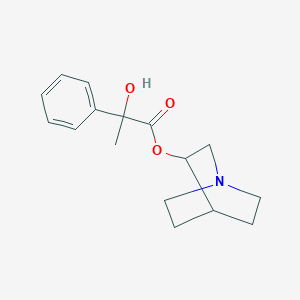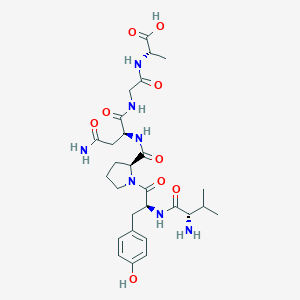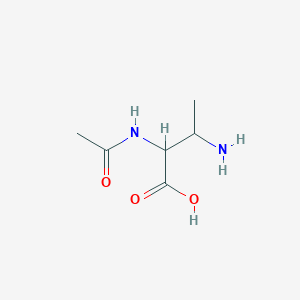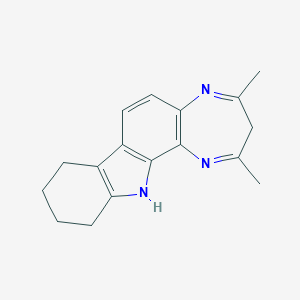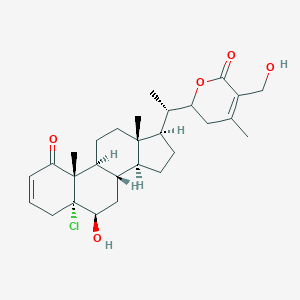
Jaborosalactone E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaborosalactone E is a natural compound that is found in the plant Jaborosa integrifolia. It belongs to the class of compounds known as tropane alkaloids, which are well-known for their pharmacological properties. Jaborosalactone E has been the subject of scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
1. Cytotoxicity and Immunomodulatory Effects Jaborosalactone E, along with other withanolides, has shown potential in cytotoxicity studies. For example, Jaborosalactone-L demonstrated cytotoxicity to the murine macrophage cell line RAW 264.7. The 16 alpha-oxygenated withanolides exhibited cytotoxicity to both human (COR-L23 and ECV 304) and murine (L929 and RAW 264.7) carcinoma cell lines. These compounds also showed immunosuppressive activities, reducing the proliferative response of rat spleen cells (Habtemariam, 1997).
2. Structural Analysis and Derivative Synthesis Studies have focused on isolating and characterizing different withanolides, including Jaborosalactone E, from various plant species. These studies contribute to understanding the structural diversity and potential bioactivities of these compounds. For example, from Jaborosa runcinata, six new withanolides were isolated, demonstrating the complex structural variations of these compounds (Cirigliano et al., 1996).
3. Phytotoxicity Applications Some studies have explored the phytotoxic effects of Jaborosalactone E and related withanolides. For instance, compounds isolated from Jaborosa kurtzii, including Jaborosalactone 43, showed selective phytotoxicity towards Lactuca sativa (lettuce), indicating potential applications in agriculture and plant biology (Ramacciotti & Nicotra, 2007).
4. Antiproliferative Activities Withanolides, including Jaborosalactone E, have been studied for their antiproliferative activities against various human solid tumor cancer cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds in cancer treatment (Garcia et al., 2014).
5. Biosynthetic Pathways Research has also focused on the biosynthesis of withanolides, including Jaborosalactone E, in plants. Understanding the biosynthetic pathways can inform the development of synthetic methods for these compounds and their derivatives, potentially leading to novel pharmaceutical applications (Veleiro et al., 1985).
6. Antifeedant Activity The antifeedant activity of withanolides has been investigated, which could have implications in pest control and agricultural practices. For example, Jaborosalactone A from Jaborosa integrifolia showed significant feed inhibition effects (Vaccarini & Bonetto, 2000).
Propriétés
Numéro CAS |
19898-96-5 |
|---|---|
Nom du produit |
Jaborosalactone E |
Formule moléculaire |
C28H39ClO5 |
Poids moléculaire |
491.1 g/mol |
Nom IUPAC |
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H39ClO5/c1-15-12-22(34-25(33)18(15)14-30)16(2)19-7-8-20-17-13-24(32)28(29)10-5-6-23(31)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,30,32H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22?,24+,26+,27-,28-/m0/s1 |
Clé InChI |
CEUVHLKCEJLVTP-SMNCXKCUSA-N |
SMILES isomérique |
CC1=C(C(=O)OC(C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)CO |
SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)




